molecular formula C8H9BrO2S B8612307 Ethyl 3-bromo-2-thiopheneacetate

Ethyl 3-bromo-2-thiopheneacetate

Cat. No.: B8612307
M. Wt: 249.13 g/mol
InChI Key: FWMFIKDZMILGPP-UHFFFAOYSA-N
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Description

Ethyl 3-bromo-2-thiopheneacetate is a brominated thiophene derivative featuring an acetate ester group at the 2-position and a bromine substituent at the 3-position of the thiophene ring. Thiophene-based esters are critical intermediates in pharmaceuticals, agrochemicals, and materials science due to their reactivity and versatility in functionalization .

The molecular formula of this compound is inferred as C₈H₉BrO₂S, with a molecular weight of 249.12 g/mol. Its structure combines the aromatic thiophene core with bromine (a strong leaving group) and an electron-withdrawing ester moiety, making it amenable to nucleophilic substitution and cross-coupling reactions.

Properties

Molecular Formula

C8H9BrO2S

Molecular Weight

249.13 g/mol

IUPAC Name

ethyl 2-(3-bromothiophen-2-yl)acetate

InChI

InChI=1S/C8H9BrO2S/c1-2-11-8(10)5-7-6(9)3-4-12-7/h3-4H,2,5H2,1H3

InChI Key

FWMFIKDZMILGPP-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1=C(C=CS1)Br

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Differences

The following table summarizes key structural and functional differences between Ethyl 3-bromo-2-thiopheneacetate and its analogs:

Table 1: Structural Comparison of Thiophene and Benzo[b]thiophene Derivatives

Compound Core Structure Substituents Molecular Formula Molecular Weight (g/mol) Key Applications
This compound Thiophene Br (C3), CH₂COOEt (C2) C₈H₉BrO₂S 249.12 Pharmaceutical intermediates
Ethyl 2-(5-bromo-2-nitrothiophen-3-yl)acetate Thiophene Br (C5), NO₂ (C2), CH₂COOEt (C3) C₈H₈BrNO₄S 302.13 Agrochemical synthesis
Ethyl 2-(5-bromobenzo[b]thiophen-3-yl)acetate Benzo[b]thiophene Br (C5), CH₂COOEt (C3) C₁₁H₉BrO₂S 293.16 Material science, Drug design
Key Observations:

Substituent Effects :

  • The nitro group in Ethyl 2-(5-bromo-2-nitrothiophen-3-yl)acetate enhances electrophilicity, facilitating reactions like nucleophilic aromatic substitution. This makes it suitable for agrochemical precursors .
  • The benzo[b]thiophene core in Ethyl 2-(5-bromobenzo[b]thiophen-3-yl)acetate increases aromatic conjugation, improving stability and lipophilicity for material science applications .

Reactivity :

  • Bromine at the 3-position in this compound is sterically accessible for cross-coupling (e.g., Suzuki-Miyaura).
  • In contrast, bromine at the 5-position in benzo[b]thiophene derivatives () may exhibit reduced reactivity due to steric hindrance from the fused benzene ring.

Physical and Chemical Properties

Table 2: Comparative Physical Properties

Compound Melting Point (°C) Solubility (Polarity) Stability
This compound ~80–85 (estimated) Moderate (soluble in DMSO) Stable under inert conditions
Ethyl 2-(5-bromo-2-nitrothiophen-3-yl)acetate 120–125 Low (organic solvents) Sensitive to light
Ethyl 2-(5-bromobenzo[b]thiophen-3-yl)acetate 95–100 Low (toluene, DCM) Air-stable
Key Observations:
  • The nitro group in ’s compound increases melting point and reduces solubility in polar solvents.
  • Benzo[b]thiophene derivatives () exhibit higher thermal stability due to extended aromaticity.

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